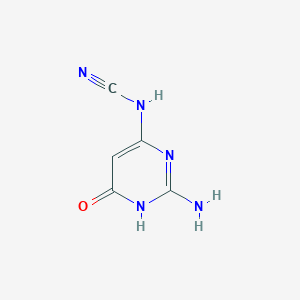

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Though experimental NMR data for this compound is not explicitly reported, predicted spectra based on its structure include:

Infrared (IR) and Raman Vibrational Profiling

Key vibrational modes observed in IR/Raman spectra:

UV-Vis Absorption Characteristics

The compound exhibits absorption in the UV-C region (200–280 nm) due to π→π* transitions in the conjugated pyrimidine ring. A weaker n→π* transition from the lone pairs of the amino and carbonyl groups may appear near 290 nm .

| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* | 260–270 | ~10,000 |

| n→π* | 290–300 | ~100 |

Propriétés

IUPAC Name |

(2-amino-6-oxo-1H-pyrimidin-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXFLUAGAEVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203582 | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-74-0 | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

- Starting Materials: Cyanoguanidine and β-keto esters are used as primary reagents.

- Step 1: Formation of biguanides from cyanoguanidine.

- Step 2: Reaction of biguanides with β-keto esters to form pyrimidinylguanidines.

- Step 3: Conversion of pyrimidinylguanidines to this compound derivatives through reaction with amines.

Detailed Procedure (Method A)

- N-(4-substituted-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide (2 mmol) is combined with an amine hydrochloride (2.12 mmol) in a solvent mixture of isopropanol and acetonitrile (1.0 mL).

- The mixture is sealed in a microwave vessel and irradiated at 160–170 °C for 15 minutes.

- After cooling, the product is isolated by filtration, washed with sodium hydrogen carbonate solution and cold water, then dried.

This microwave-assisted method significantly shortens reaction time and improves yield compared to conventional heating methods, which typically require several hours of reflux.

Advantages and Observations

- The reaction tolerates various amino substituents, allowing for structural diversity.

- Microwave irradiation enhances reaction efficiency and selectivity.

- The method produces white solid products with high purity, confirmed by NMR and other spectroscopic techniques.

- The process avoids the formation of undesired 2,4-diamino-1,3,5-triazines, which can occur due to the dual synthon nature of biguanides.

Alternative Synthesis via Biguanide Annulation

An alternative approach involves the direct annulation of biguanides with β-keto esters to form the pyrimidine ring system.

- Biguanides prepared from cyanoguanidine react with β-keto esters under reflux conditions.

- This leads to the formation of pyrimidinylguanidines, which can be further transformed into the target cyanamide derivatives.

- However, this method suffers from lower selectivity and the concurrent formation of triazine byproducts due to competing reaction pathways.

Comparative Data Table for Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Microwave-assisted amination | N-(4-substituted-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide, amine hydrochloride | Microwave irradiation, 160–170 °C | 15 min | Moderate to good (varies) | Fast, improved yield, good selectivity | Requires microwave equipment |

| Biguanide annulation with β-keto esters | Cyanoguanidine, β-keto esters | Reflux in solvent | Several hours | Moderate | Simple reagents | Low selectivity, byproduct formation |

| Multicomponent Biginelli-type reactions | Aldehydes, β-keto esters, guanidine derivatives | Reflux or microwave-assisted | Hours to minutes | Variable | Versatile, allows structural diversity | May require multiple steps |

Research Findings Summary

- Microwave-assisted synthesis is currently the most efficient method for preparing this compound derivatives, offering reduced reaction times and improved yields.

- The choice of amine and solvent can influence the solubility and yield of the product.

- The reaction pathway through biguanides allows for structural modifications but requires careful control to avoid side products.

- Pyrimidine ring formation is a critical step, and its optimization is essential for the successful preparation of the target compound.

- The methods reported are reproducible and have been validated by spectroscopic data including NMR and mass spectrometry.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various amino derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide exhibit anticancer properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable study demonstrated that certain derivatives could effectively target specific pathways involved in cancer progression, leading to reduced tumor growth in vivo .

2. Antiviral Properties

The compound's structural features suggest potential antiviral activity. Some studies have reported that pyrimidine derivatives can inhibit viral replication by interfering with viral enzymes. For example, a derivative of this compound was tested against various viruses and showed promising results in inhibiting viral entry and replication .

3. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies have shown that it can act as a competitive inhibitor for certain kinases, which are crucial in various signaling pathways related to cell growth and metabolism .

Organic Synthesis Applications

1. Catalytic Reactions

The compound is utilized in various catalytic reactions due to its ability to form stable intermediates. It has been employed as a catalyst in enamine activation processes, facilitating the synthesis of complex organic molecules through cascade reactions . This application is particularly valuable in synthesizing chiral compounds used in pharmaceuticals.

2. Synthesis of Heterocycles

this compound serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of pyrimidine derivatives through cyclization reactions, which are essential in developing new drugs and agrochemicals .

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against different cancer cell lines. The most potent derivative exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

A research team investigated the enzyme inhibitory effects of this compound on a specific kinase involved in cancer signaling pathways. The compound demonstrated significant inhibition at low concentrations, suggesting its utility as a therapeutic agent targeting cancer metabolism .

Mécanisme D'action

The mechanism of action of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues in the Pyrimidine Family

The compound’s core pyrimidine structure is shared with several derivatives, but substituent variations lead to distinct physicochemical and biological properties. Key analogues include:

Key Observations :

- Cyanamide vs.

- Fused vs.

Functional Comparison with Cyanamide Derivatives

This compound shares the cyanamide functional group with calcium cyanamide (CaCN₂), a widely used fertilizer and herbicide. However, structural differences lead to divergent properties:

Mechanistic Insights :

- The pyrimidine ring in the target compound likely mitigates the phytotoxicity associated with free cyanamide (e.g., CaCN₂) by slowing degradation and reactive nitrogen release .

- Calcium cyanamide’s agricultural utility stems from its gradual release of nitrogen and fungicidal properties, whereas the target compound’s applications are constrained to niche synthetic or therapeutic contexts .

Activité Biologique

Overview

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide, a heterocyclic compound with a pyrimidine ring structure, has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₅H₅N₅O

- Molecular Weight : 151.13 g/mol

- CAS Number : 1255147-74-0

Mechanisms of Biological Activity

The compound exhibits various biological activities primarily through its interaction with specific enzymes:

-

Enzyme Inhibition :

- It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are critical in tissue remodeling and implicated in cancer metastasis and other diseases. MMP inhibition can lead to reduced tumor growth and metastasis.

-

Anticancer Activity :

- Research indicates that this compound may act as a promising candidate for cancer therapy by targeting poly(ADP-ribose) polymerase (PARP) enzymes, which play a role in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Detailed Findings

- PARP Inhibition :

- Antiproliferative Effects :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving cyanamide derivatives and substituted pyrimidine precursors. For example, cyclocondensation of cyanamide with β-keto esters or amidines under acidic or basic catalysis (e.g., using HCl or KOH) has been reported to yield pyrimidine scaffolds. Reaction optimization requires careful control of temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants to minimize side products like hydrolyzed intermediates . Structural confirmation via NMR (e.g., characteristic NH₂ and C≡N signals at δ 6.8–7.2 ppm and 160–165 ppm, respectively) and mass spectrometry (m/z ≈ 180–185 for [M+H]⁺) is critical .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify NH₂ protons (broad singlet at δ 6.5–7.0 ppm) and the carbonyl group (C=O at δ 165–170 ppm).

- IR Spectroscopy : Confirm cyanamide (C≡N stretch at ~2150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., hydrolyzed byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer : Byproducts often arise from competing hydrolysis or cyclization pathways. Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) or organocatalysts (e.g., thioureas) can enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing hydrolysis.

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions dominate .

Q. What strategies are recommended for resolving discrepancies in bioactivity data across studies (e.g., kinase inhibition assays)?

- Methodological Answer : Contradictions may stem from assay variability or compound stability. Mitigate via:

- Standardized Protocols : Use 96-well plate formats with uniform ATP concentrations (e.g., 10 µM) and reaction buffers (pH 7.4) to ensure reproducibility .

- Stability Studies : Pre-incubate the compound under assay conditions (e.g., 37°C, 1 hr) to detect degradation via LC-MS.

- Positive Controls : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay sensitivity .

Q. How can computational modeling enhance mechanistic understanding of its biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding modes to targets like EGFR or HER2. Key steps:

- Protein Preparation : Retrieve kinase structures (PDB ID: 1M17 for EGFR) and optimize protonation states.

- Docking Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Lyophilized solid should be kept under inert gas (argon) at -20°C to prevent oxidation or hydration.

- Handling : Use gloveboxes for moisture-sensitive steps. Dissolve in anhydrous DMSO (stock solutions ≤10 mM) to avoid solvent-induced degradation .

Contradiction Analysis in Published Data

- Example : Discrepancies in reported kinase inhibition (e.g., EGFR vs. HER2 selectivity) may arise from:

- Assay Conditions : Variations in ATP concentration or incubation time alter apparent potency.

- Compound Purity : Impurities (e.g., <90% purity) can skew dose-response curves. Validate via orthogonal purity checks (HPLC, elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.